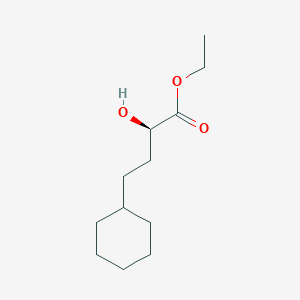

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate

Description

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate (CAS 95500-39-3) is a chiral ester characterized by a cyclohexyl substituent at the 4-position and a hydroxyl group at the 2-position of the butyrate backbone. Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.30 g/mol . This compound is classified as a rare chemical, with a high market price (e.g., $2,000 per gram) due to its specialized applications in asymmetric synthesis and pharmaceutical intermediates . The (R)-configuration of the hydroxyl group and the bulky cyclohexyl moiety contribute to its stereochemical uniqueness, making it valuable in enantioselective reactions.

Properties

IUPAC Name |

ethyl (2R)-4-cyclohexyl-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVDXURIWZBADP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476722 | |

| Record name | (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95500-39-3 | |

| Record name | (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate typically involves the esterification of ®-2-hydroxy-4-cyclohexylbutyric acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of stereoselective synthesis methods.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its chiral nature allows for the investigation of enantioselective processes.

Medicine

In medicine, (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate has potential applications as a prodrug. Its ester group can be hydrolyzed in vivo to release the active ®-2-hydroxy-4-cyclohexylbutyric acid, which may have therapeutic effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various production processes.

Mechanism of Action

The mechanism of action of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate involves its hydrolysis to release ®-2-hydroxy-4-cyclohexylbutyric acid. This active metabolite can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (R)-2-hydroxy-4-phenylbutyrate (CAS 90315-82-5)

Structural Differences :

Physicochemical Properties :

Functional Implications :

- The phenyl group enhances aromatic interactions but reduces lipophilicity compared to the cyclohexyl substituent.

- Used in chiral resolutions and as a precursor for β-amino alcohol synthesis .

Ethyl (R)-4-Chloro-3-hydroxybutyrate (CAS 90866-33-4)

Structural Differences :

Physicochemical Properties :

Functional Implications :

Ethyl (S)-2-hydroxy-4-phenylbutyrate (CAS 125639-64-7)

Structural Differences :

Functional Implications :

- Demonstrates the importance of stereochemistry in biological activity; (S)-enantiomers may exhibit distinct pharmacokinetic profiles .

Key Comparative Insights

Structural and Stereochemical Impact

Data Gaps

- Limited physicochemical data (e.g., melting point, solubility) for this compound hinders direct comparison with analogs .

Biological Activity

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate is an organic compound notable for its chiral structure, which includes a cyclohexyl group and a hydroxy group attached to a butyric acid derivative. This compound belongs to a class of hydroxy acids and esters, which are recognized for their diverse applications in pharmaceuticals and organic synthesis. The biological activity of this compound is of significant interest, particularly concerning its potential anti-inflammatory properties and its role in metabolic disorders.

- Molecular Formula : C12H22O3

- CAS Number : 95500-39-3

- Chirality : The presence of the (R)-enantiomer contributes to its unique biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be beneficial in therapeutic contexts:

- Anti-inflammatory Properties : Initial studies suggest that this compound can modulate inflammatory responses, potentially interacting with various biological receptors or enzymes involved in metabolic pathways. This could lead to improved lipid profiles and reduced inflammatory markers.

- Metabolic Effects : Its structural similarities to naturally occurring compounds imply possible interactions with lipid metabolism pathways, which may influence cellular signaling related to metabolic disorders.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (R)-2-Hydroxy-4-phenylbutyrate | C13H18O3 | Contains a phenyl group instead of cyclohexyl |

| Ethyl (S)-2-Hydroxy-4-cyclohexylbutyrate | C12H22O3 | Stereoisomer differing in chirality |

| Ethyl 2-Hydroxybutanoate | C6H12O3 | Simpler structure with no cyclohexyl group |

These compounds differ primarily in their substituents and stereochemistry, significantly influencing their biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

In Vitro Studies : Research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. For instance, it has been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

- Study Reference : In a controlled study using RAW 264.7 macrophages, this compound significantly decreased the levels of inflammatory mediators when administered at concentrations ranging from 10 µM to 50 µM.

-

Animal Models : Preliminary animal studies suggest that administration of this compound may lead to improvements in metabolic parameters, including lipid profiles and inflammatory markers.

- Example : In a rat model, treatment with this compound resulted in lower serum levels of cholesterol and triglycerides, alongside reduced markers of inflammation such as C-reactive protein (CRP).

Future Directions for Research

Further research is warranted to elucidate the precise mechanisms underlying the biological activity of this compound. Future studies should focus on:

- Longitudinal clinical trials assessing its efficacy in treating metabolic disorders.

- Detailed mechanistic studies exploring its interactions at the molecular level.

- Investigating potential side effects or contraindications associated with its use.

Q & A

Q. What are the key considerations for optimizing enantiomeric purity during the synthesis of (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate?

Methodological Answer: Enantiomeric purity is critical for chiral intermediates. Use asymmetric hydrogenation with palladium catalysts under acidic conditions (e.g., HCl in ethanol) to achieve >99% enantiomeric excess (e.e.). Monitor reaction progress via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis (α = -10° for the pure R-enantiomer) .

Q. How can researchers characterize the structural and optical properties of this compound?

Methodological Answer: Employ a combination of techniques:

Q. What solvents and reaction conditions are optimal for hydrolysis of the ethyl ester group?

Methodological Answer: Use lithium hydroxide (LiOH) in ethanol/water (3:1 v/v) at 50°C for 6–8 hours. Quench with HCl, extract with ethyl acetate, and purify via recrystallization (yield >85%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points and refractive indices across studies?

Methodological Answer: Discrepancies (e.g., boiling point: 212°C vs. literature 205–210°C) may arise from impurities or measurement protocols. Standardize analytical conditions:

Q. What mechanistic insights support the stereoselective synthesis of this compound?

Methodological Answer: The R-configuration arises from asymmetric hydrogenation via a Pd-catalyzed mechanism. Density Functional Theory (DFT) studies suggest a chair-like transition state where the cyclohexyl group adopts an equatorial position, minimizing steric hindrance. Kinetic isotopic effects (KIE) and <sup>13</sup>C labeling can further elucidate the pathway .

Q. How can researchers develop a scalable purification protocol while retaining enantiopurity?

Methodological Answer: Replace column chromatography with crystallization-induced asymmetric transformation (CIAT). Dissolve the crude product in hot hexane/ethyl acetate (4:1), cool to -20°C, and isolate crystals. This method achieves ≥98% e.e. with <5% yield loss, validated by DSC (melting point ~75–78°C) .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer: Use LC-QTOF-MS in positive ion mode (ESI+) with a C18 column (2.6 µm, 100 Å). Detect impurities (e.g., residual cyclohexyl ketone) at ppm levels via MRM transitions. Confirm structures via tandem MS/MS and spiking with authentic standards .

Ethical and Methodological Compliance

Q. How should researchers address ethical considerations in handling hazardous reagents during synthesis?

Methodological Answer: Follow institutional guidelines for palladium waste disposal (e.g., ligand degradation with NaBH4 before neutralization). Document risk assessments for HCl and ethanol use, and ensure compliance with the Personal Health Information Privacy Act for lab personnel .

Q. What strategies ensure reproducibility in enantioselective studies?

Methodological Answer:

- Publish detailed synthetic protocols (catalyst loading, solvent ratios, temperature gradients).

- Deposit raw chromatographic and spectral data in open-access repositories (e.g., Zenodo).

- Use IUPAC nomenclature consistently to avoid ambiguity (e.g., "ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate" vs. common synonyms) .

Data Presentation Guidelines

Q. How should researchers present conflicting spectral data in publications?

Methodological Answer: Include all raw data (NMR, HPLC chromatograms) as supplementary material. Annotate discrepancies (e.g., unexpected doublets in ¹H NMR) with possible explanations (e.g., rotameric equilibria). Use error bars in optical rotation plots to reflect instrument precision (±0.5°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.